Product packaging for Beryllium sulfate tetrahydrate(Cat. No.:CAS No. 7787-56-6)

Beryllium sulfate tetrahydrate

Cat. No.: B1217607
CAS No.: 7787-56-6
M. Wt: 177.14 g/mol
InChI Key: DIMYTQPLZWDZFE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives on its Discovery and Early Research

The discovery of the element beryllium itself dates back to 1798, when the French chemist Nicolas-Louis Vauquelin identified it as a new element within the gemstones beryl (B75158) and emerald. nih.govrsc.org Initially, it was named "glucinium" due to the sweet taste of its salts, a name still occasionally found in French chemical literature. nih.govworldofmolecules.com The metallic element was later isolated independently by Friedrich Wöhler and A. A. Bussy in 1828. nih.govworldofmolecules.com

Beryllium sulfate (B86663), in its common tetrahydrate form, was first isolated in 1815 by the renowned Swedish chemist Jöns Jakob Berzelius. wikipedia.orgchemkits.euebi.ac.uk Early research into beryllium compounds, including the sulfate, was driven by the desire to understand the fundamental properties of this newly discovered light alkaline earth metal. nih.govlibretexts.org One of the early controversies surrounding beryllium was its atomic weight and valence, which were correctly predicted by Mendeleev to be 9 and +2, respectively. iarc.frnih.gov

The production of beryllium and its compounds on a larger scale began to ramp up during World War I and saw significant growth in the 1930s and during World War II, largely due to the demand for beryllium-copper alloys. libretexts.org Beryllium sulfate tetrahydrate became a key intermediate in the sulfate process, one of the commercial methods used to extract beryllium from beryl ore. nih.gov This process involved sintering the ore with materials like sodium hexafluorosilicate, followed by dissolution and precipitation steps to eventually yield beryllium hydroxide (B78521), which could then be reacted with sulfuric acid to produce this compound. nih.gov

A notable application that emerged from early research was the use of a mixture of radium and beryllium sulfate as a neutron source, which played a role in the discovery of nuclear fission. wikipedia.orgchemkits.eursc.org

Significance within Inorganic Chemistry and Advanced Materials Science

The significance of this compound in inorganic chemistry and advanced materials science is multifaceted, stemming from its distinct structural properties and its utility as a precursor material.

In the realm of inorganic chemistry, the structure of this compound is of particular interest. X-ray crystallography studies have revealed that the tetrahydrate contains a tetrahedral [Be(H₂O)₄]²⁺ cation and sulfate anions. wikipedia.orgiucr.org The small size of the beryllium ion (Be²⁺) dictates that only four water molecules can coordinate with it, resulting in this tetrahedral geometry. wikipedia.orgchemkits.eu This is in contrast to the analogous magnesium salt, MgSO₄·6H₂O, which features an octahedral [Mg(OH₂)₆]²⁺ unit due to the larger size of the magnesium ion. wikipedia.orgchemkits.eu The anhydrous form of beryllium sulfate, obtained by heating the tetrahydrate, possesses a structure similar to berlinite, with alternating tetrahedrally coordinated beryllium and sulfur atoms. chemkits.eu

This compound serves as a crucial intermediate in the production of high-purity beryllium oxide (BeO), also known as beryllia. nih.goviarc.frnih.gov Beryllium oxide is a high-performance ceramic with an exceptionally high melting point, excellent thermal conductivity, and high electrical resistance. iarc.frnih.gov These properties make it invaluable in a range of advanced applications, including:

Electronics: As a material for transistor mountings, semiconductor packages, and microelectronic substrates. nih.gov

Aerospace and Military: In the manufacturing of gyroscopes and other components. nih.govchemotechnique.se

Nuclear Technology: As a moderator and reflector for neutrons in nuclear reactors. nih.gov

Medical and Dental Applications: In the creation of ceramic crowns. nih.gov

Furthermore, this compound is a starting material for the synthesis of other beryllium compounds used in various research fields, including catalysis and optics. smolecule.com Its alloys with metals like aluminum and copper exhibit high strength, light weight, and dimensional stability, making them suitable for aerospace engineering. chemotechnique.sesmolecule.com The unique properties of beryllium and its compounds, derived from precursors like this compound, continue to drive research in advanced materials science. americanelements.comtaylorandfrancis.com

Data Tables

Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula BeSO₄·4H₂O
Molar Mass 177.14 g/mol chemkits.eu
Appearance White crystalline solid wikipedia.orgchemkits.eu
Density 1.713 g/cm³ smolecule.comsigmaaldrich.com
Melting Point Decomposes. Loses 2 H₂O at 110 °C wikipedia.org
Solubility in Water 40.0 g/100 mL at 20 °C wikipedia.org
Crystal Structure Tetragonal iucr.org

Thermal Decomposition of Beryllium Sulfate Hydrates

CompoundTemperature (°C)Product(s)
This compound (BeSO₄·4H₂O)~111.5Beryllium sulfate dihydrate (BeSO₄·2H₂O) chemlin.org
Beryllium sulfate dihydrate (BeSO₄·2H₂O)~158Beryllium sulfate monohydrate (BeSO₄·H₂O) chemlin.org
Beryllium sulfate monohydrate (BeSO₄·H₂O)>400Anhydrous beryllium sulfate (BeSO₄) wikipedia.orgchemlin.org
Anhydrous beryllium sulfate (BeSO₄)550-600Beryllium oxide (BeO) + Sulfur trioxide (SO₃) wikipedia.orgchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula BeH8O8S B1217607 Beryllium sulfate tetrahydrate CAS No. 7787-56-6

Properties

IUPAC Name

beryllium;sulfate;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Be.H2O4S.4H2O/c;1-5(2,3)4;;;;/h;(H2,1,2,3,4);4*1H2/q+2;;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMYTQPLZWDZFE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Be+2].O.O.O.O.[O-]S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BeSO4.4H2O, BeH8O8S
Record name BERYLLIUM SULFATE TETRAHYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19878
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13510-49-1 (Parent)
Record name Beryllium sulfate tetrahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3024603
Record name Beryllium sulfate tetrahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3024603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beryllium sulfate tetrahydrate is a white crystalline solid. Sinks in water and dissolves. Odorless. Highly toxic by inhalation and ingestion.
Record name BERYLLIUM SULFATE TETRAHYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19878
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Boiling Point

1076 °F at 760 mmHg (Decomposes) (NTP, 1992)
Record name BERYLLIUM SULFATE TETRAHYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19878
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992)
Record name BERYLLIUM SULFATE TETRAHYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19878
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.713 (NTP, 1992) - Denser than water; will sink
Record name BERYLLIUM SULFATE TETRAHYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19878
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

7787-56-6(tetrahydrate); 13510-49-1(anhydrous), 7787-56-6
Record name BERYLLIUM SULFATE TETRAHYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19878
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Beryllium sulfate tetrahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Beryllium sulfate tetrahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3024603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Beryllium sulfate tetrahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BERYLLIUM SULFATE TETRAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TYK3LF8ZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

518 °F (NTP, 1992)
Record name BERYLLIUM SULFATE TETRAHYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19878
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Synthesis and Preparative Methodologies

Conventional Laboratory Synthesis Approaches

The creation of beryllium sulfate (B86663) tetrahydrate in a laboratory setting predominantly relies on two well-established methods: the crystallization from aqueous solutions of beryllium salts and the direct reaction of beryllium-containing precursors with sulfuric acid.

Crystallization from Aqueous Solutions of Beryllium Salts

A primary and versatile method for preparing beryllium sulfate tetrahydrate involves the treatment of an aqueous solution of various beryllium salts with sulfuric acid. wikipedia.orgchemicalbook.comqsstudy.comsmolecule.comchemkits.eu This process is followed by the evaporation of the resulting solution to induce crystallization. wikipedia.orgchemicalbook.comqsstudy.comchemkits.eu The high solubility of beryllium sulfate in water facilitates this approach. americanelements.com For instance, beryllium nitrate (B79036) can be converted to beryllium sulfate by evaporating the solution twice to fuming with sulfuric acid, followed by recrystallization from dilute sulfuric acid. bac-lac.gc.ca The fundamental chemistry of this method hinges on the introduction of sulfate ions to a solution containing beryllium cations, leading to the formation of beryllium sulfate upon concentration. The tetrahydrate form, [Be(H₂O)₄]SO₄, readily crystallizes from these aqueous solutions. vedantu.com

Direct Reactions Involving Beryllium Oxides or Hydroxides

A more direct and commonly employed synthesis route is the reaction of beryllium oxide (BeO) or beryllium hydroxide (B78521) (Be(OH)₂) with sulfuric acid. wikipedia.orgaotco.com

The reaction with beryllium hydroxide is a straightforward acid-base neutralization: Be(OH)₂ + H₂SO₄ → BeSO₄ + 2H₂O wikipedia.orgkeystagewiki.com

This reaction is often used in commercial production, where beryllium hydroxide, an intermediate from beryllium ore processing, is dissolved in sulfuric acid. nih.govatamanchemicals.com The subsequent crystallization from this solution yields high-purity this compound. nih.govatamanchemicals.com

Similarly, beryllium oxide can be reacted with hot concentrated sulfuric acid to produce beryllium sulfate. vedantu.comnih.govchemequations.com BeO + H₂SO₄ → BeSO₄ + H₂O chemequations.com

While beryllium oxide formed at high temperatures can be inert, it readily dissolves in hot concentrated sulfuric acid, especially in the presence of ammonium (B1175870) sulfate. wikipedia.org This method is also suitable for producing the tetrahydrate, which crystallizes upon cooling and concentrating the solution. nih.gov

Controlled Crystallization Processes and Hydration State Management

The hydration state of beryllium sulfate is a critical aspect of its chemistry, and controlling the crystallization process is key to obtaining the desired hydrate (B1144303).

Formation of Intermediate Hydrates (e.g., Dihydrate) and Anhydrous Forms

Beryllium sulfate exists in several hydration states, with the tetrahydrate being the most common form crystallized from aqueous solutions at room temperature. wikipedia.orgqsstudy.com The thermal dehydration of this compound follows a stepwise process.

Hydrate FormFormation Conditions
Dihydrate (BeSO₄·2H₂O) Formed by heating the tetrahydrate at approximately 100-110°C. chemicalbook.comsmolecule.combac-lac.gc.ca Some studies indicate this transition occurs at temperatures up to 120°C. bac-lac.gc.ca
Monohydrate (BeSO₄·H₂O) Forms from the dihydrate upon further heating, with one source suggesting a transition temperature of 158°C. chemlin.org
Anhydrous (BeSO₄) Obtained by heating the hydrated forms to around 400°C. wikipedia.orgchemicalbook.comqsstudy.comsmolecule.com This process completely removes the water of crystallization. chemlin.org

The anhydrous salt can also be prepared by reacting beryllium oxide with sulfur dioxide gas at elevated temperatures. smolecule.com

Influence of Reaction Parameters on Product Purity and Crystalline Form

The purity and crystalline form of the final beryllium sulfate product are highly dependent on the reaction parameters. For instance, in the synthesis from beryllium oxide or hydroxide, the concentration of the sulfuric acid and the temperature of the reaction and crystallization stages are crucial. aotco.com Fractional crystallization is a key technique used commercially to produce highly purified this compound from solutions obtained by reacting beryllium hydroxide with sulfuric acid. nih.govnih.gov

The solubility of beryllium sulfate is also influenced by the presence of sulfuric acid. The three-component system of BeSO₄ – H₂SO₄ – H₂O has been studied to understand the conditions under which different hydrates crystallize. uctm.edu For example, both the tetrahydrate and the dihydrate have been found to crystallize from this system depending on the temperature and acid concentration. uctm.edu

Furthermore, the particle size of the crystals can be controlled. A process has been developed where a hot, saturated beryllium sulfate solution is passed into a chilled aqueous solution of an organic compound, such as an alcohol. google.com This method limits the solubility of beryllium sulfate, causing the precipitation of fine this compound crystals. google.com

Purification Techniques for Research-Grade Material

Achieving research-grade purity for this compound often requires additional purification steps beyond the initial synthesis.

A standard method for purification is recrystallization. bac-lac.gc.ca Crystallizing the compound from a weak aqueous sulfuric acid solution and then drying it in air can yield a purified product. chemicalbook.com Fractional crystallization is a particularly effective commercial method for obtaining a highly purified state. nih.govnih.gov This technique relies on the slight differences in solubility of the desired compound and any impurities, allowing for their separation through repeated crystallization steps. The process starts with a beryllium sulfate solution, typically derived from the reaction of beryllium hydroxide and sulfuric acid. nih.gov

Advanced Structural Elucidation and Crystallography

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a powerful technique that has been instrumental in determining the crystal structure of beryllium sulfate (B86663) tetrahydrate. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can deduce the arrangement of atoms within the crystal lattice.

Early X-ray diffraction work by Schonefeld in 1931 and later refined by Beevers and Lipson in 1932, established that beryllium sulfate tetrahydrate crystallizes in the tetragonal system. iucr.orgresearchgate.net Subsequent, more precise studies have confirmed these findings. The crystal structure is defined by a specific repeating unit, known as the unit cell, which is characterized by its dimensions (a, b, c) and the angles between them (α, β, γ). For this compound, the space group has been identified as I4c2. iucr.orgiucr.org This space group describes the symmetry elements present in the crystal, which include rotation axes and mirror planes.

Different studies have reported slightly varying unit cell parameters, which can be influenced by the temperature at which the data was collected. For instance, at 30 K, the unit cell parameters were determined to be a = 8.0120(5) Å and c = 10.712(1) Å. researchgate.net At 100 K, the parameters were a = 7.9986(6) Å and c = 10.705(1) Å. researchgate.net Another study reported values of a = 7.990 Å and c = 10.688 Å. iucr.org

Unit Cell Parameters for this compound
Temperature (K)a (Å)c (Å)Space GroupCrystal SystemReference
308.0120(5)10.712(1)I4c2Tetragonal researchgate.net
1007.9986(6)10.705(1)I4c2Tetragonal researchgate.net
Not Specified7.99010.688I4c2Tetragonal iucr.org
Not Specified8.0210.75I4/mcmTetragonal nih.gov

Refinement of the crystal structure using X-ray diffraction data allows for the precise determination of the positions of each atom within the unit cell (atomic coordinates) and the distances and angles between them (bond geometries). In this compound, the key structural units are the tetraaquaberyllium(II) cation, [Be(H₂O)₄]²⁺, and the sulfate anion, SO₄²⁻. wikipedia.orgqsstudy.com

Studies have reported the Be-O bond distance in the [Be(H₂O)₄]²⁺ cation to be approximately 1.610 Å to 1.618 Å. iucr.orgiucr.org After correction for thermal vibrations, this distance can be slightly larger, around 1.622 Å. iucr.org The S-O bond distance in the sulfate anion is consistently found to be around 1.464 to 1.465 Å, which can increase to about 1.482 Å after thermal correction. iucr.orgiucr.org

Selected Bond Distances in this compound
BondDistance (Å) (Uncorrected)Distance (Å) (Corrected for Thermal Vibration)Reference
Be-O(H₂O)1.618 ± 0.004- iucr.org
Be-O(H₂O)1.610 ± 0.0041.622 iucr.org
S-O1.464 ± 0.004- iucr.org
S-O1.465 ± 0.0041.482 iucr.org

Both the [Be(H₂O)₄]²⁺ and SO₄²⁻ ions adopt a tetrahedral geometry. wikipedia.orgqsstudy.com However, detailed crystallographic analysis reveals slight distortions from perfect tetrahedral (Td) symmetry. iucr.orguctm.edu These distortions are a result of the interactions between the ions within the crystal lattice, including hydrogen bonding. The arrangement of these tetrahedral ions is based on a slightly elongated cesium chloride-type lattice, where each sulfate ion is surrounded by eight tetraaquaberyllium(II) ions and vice versa. iucr.org

Neutron Diffraction Analysis for Hydrogen Atom Localization and Water Molecule Geometry

While X-ray diffraction is excellent for locating heavier atoms like sulfur and oxygen, it is less effective for precisely determining the positions of hydrogen atoms due to their low scattering power. Neutron diffraction, on the other hand, is particularly sensitive to hydrogen nuclei. A neutron diffraction study of this compound was crucial for accurately locating the hydrogen atoms and defining the geometry of the water molecules. iucr.org This analysis confirmed the presence of two distinct hydrogen bonds from the water molecules to the sulfate oxygens. iucr.org The O-H distances were determined to be 0.971 Å and 0.967 Å, and the H-O-H angle within the water molecule was found to be 112.7°, which is significantly larger than the 104.5° angle in a free water molecule. iucr.org

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure of this compound is extensively stabilized by a network of hydrogen bonds. iucr.orguctm.edu The hydrogen atoms of the water molecules coordinated to the beryllium ion act as hydrogen bond donors, forming strong hydrogen bonds with the oxygen atoms of the sulfate anions. iucr.org Neutron diffraction data revealed two primary hydrogen bond lengths of 2.684 Å and 2.617 Å. iucr.org Each sulfate oxygen atom is hydrogen-bonded to water molecules belonging to two different [Be(H₂O)₄]²⁺ cations. iucr.org This extensive hydrogen bonding network links the cationic and anionic tetrahedra into a stable three-dimensional framework. The strength of these hydrogen bonds is influenced by the "synergetic effect" of the highly polarizing Be²⁺ ion, which increases the acidity of the coordinated water molecules. researchgate.net

Structural Comparisons with Related Beryllium Compounds and Other Metal Sulfates/Selenates

The structure of this compound provides an interesting point of comparison with other related compounds. The small ionic radius of the Be²⁺ cation is a key factor determining its coordination number. wikipedia.orgqsstudy.com In BeSO₄·4H₂O, beryllium is tetrahedrally coordinated by four water molecules. wikipedia.orgqsstudy.com This contrasts with the analogous magnesium salt, MgSO₄·6H₂O, where the larger Mg²⁺ ion accommodates six water molecules in an octahedral arrangement. qsstudy.comchemkits.eu

A comparison can also be made with beryllium selenate (B1209512) tetrahydrate (BeSeO₄·4H₂O). While this compound is tetragonal, beryllium selenate tetrahydrate crystallizes in the orthorhombic space group Cmca. researchgate.netuctm.edu Despite the different crystal systems, the fundamental structural units of isolated [Be(H₂O)₄]²⁺ and SeO₄²⁻ tetrahedra connected by strong hydrogen bonds are preserved. researchgate.netuctm.edu The mean Be-O distance in the selenate is very similar to that in the sulfate. uctm.edu Furthermore, fluoroberyllates often exhibit strong structural similarities to sulfates due to the comparable sizes of the [BeF₄]²⁻ and [SO₄]²⁻ anions. mdpi.com

Spectroscopic Investigations and Vibrational Dynamics

Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for investigating the vibrational modes of the constituent functional groups in beryllium sulfate (B86663) tetrahydrate, namely the sulfate anion (SO₄²⁻), the tetra-aqua-beryllium(II) cation ([Be(H₂O)₄]²⁺), and the water molecules of hydration.

The infrared spectrum of beryllium sulfate tetrahydrate is notably complex, particularly in the 1200-250 cm⁻¹ region. ias.ac.in This complexity arises from the overlapping vibrational modes of the sulfate ion and the [Be(H₂O)₄]²⁺ quasi-molecule. ias.ac.in In the solid state, the beryllium ion exists as a distinct tetra-aqua complex, [Be(H₂O)₄]²⁺. ias.ac.inuctm.edu This tetrahedral cation has its own set of vibrational modes. uctm.edu

Studies at low temperatures (110 K) and with deuterated analogues have been crucial for assigning the observed IR bands. ias.ac.inias.ac.in The sulfate ion (SO₄²⁻), which has Td symmetry in its free state, exhibits vibrational modes (ν₁, ν₂, ν₃, ν₄) that can split due to the lower site symmetry (D₂) within the crystal lattice. uctm.edu For example, the asymmetric stretching (ν₃) and bending (ν₄) modes, which are IR-active, are expected to show multiple bands. uctm.edu The mean values of the asymmetric stretching modes (ν₃) shift to higher frequencies upon dehydration, moving from 1106 cm⁻¹ in the tetrahydrate to 1137 cm⁻¹ in the anhydrous salt, reflecting the increasing repulsion potential of the lattice. uctm.edu

The internal modes of the [Be(H₂O)₄]²⁺ complex are also observed. uctm.eduias.ac.in Assignments for these modes and the librational modes of the water molecules have been refined through detailed analysis. ias.ac.in The use of deuteration helps to distinguish the water-related modes from the sulfate modes, as the former show a characteristic isotopic shift to lower frequencies (with a νH/νD ratio greater than 1), while the sulfate bands remain largely unchanged. ias.ac.in

Table 1: Selected Infrared Vibrational Frequencies for this compound and its Constituents This table is interactive. You can sort and filter the data.

Frequency (cm⁻¹) Assignment Compound/Ion Reference
3110, 2925 OH Stretching BeSO₄·4H₂O ias.ac.in
1680, 1650 H₂O Bending BeSO₄·4H₂O ias.ac.in
~1106 ν₃ (Asymmetric Stretch) SO₄²⁻ in BeSO₄·4H₂O uctm.edu
700-900 ν₃' (BeO₄ Skeleton) [Be(H₂O)₄]²⁺ uctm.edu
~615 ν₄ (Asymmetric Bend) SO₄²⁻ in BeSO₄·2H₂O uctm.edu
~540 ν₁' (BeO₄ Skeleton) [Be(H₂O)₄]²⁺ uctm.edu
~350 ν₄' (BeO₄ Skeleton) [Be(H₂O)₄]²⁺ uctm.edu
250-300 ν₂' (BeO₄ Skeleton) [Be(H₂O)₄]²⁺ uctm.edu

Note: Frequencies are approximate and can vary based on experimental conditions. The prime symbol (') denotes modes of the [Be(H₂O)₄]²⁺ skeleton.

This compound is characterized by some of the strongest known hydrogen bonds among hydrated salts. ias.ac.in This is a consequence of the large ionic potential of the small Be²⁺ ion, which polarizes the coordinated water molecules, thereby increasing their proton donor strength in hydrogen bonds (a phenomenon known as the synergetic effect). uctm.eduresearchgate.net

IR spectroscopy is highly sensitive to the strength of hydrogen bonds. The formation of strong H-bonds causes a significant red-shift (a shift to lower frequencies) of the O-H stretching vibrations and a blue-shift (a shift to higher frequencies) of the water bending vibrations. uctm.edu In BeSO₄·4H₂O, the O-H stretching bands appear at considerably lower frequencies (around 3110-2925 cm⁻¹) compared to free water, which is indicative of strong hydrogen bonding. ias.ac.in The strength of these bonds is analyzed in terms of the O(water)···O(sulfate) bond distances and the proton acceptor capabilities of the sulfate oxygen atoms. researchgate.net Studies comparing BeSO₄·4H₂O with related compounds like beryllium selenate (B1209512) tetrahydrate (BeSeO₄·4H₂O) show that the hydrogen bonds are influenced by the nature of the anion, with the selenate forming even stronger bonds. uctm.eduresearchgate.net

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy by providing information on the vibrational modes of the crystal, particularly those that are weakly IR-active or IR-inactive.

In the crystal structure of BeSO₄·4H₂O, the sulfate ions occupy a site of D₂ symmetry. uctm.edu Factor group analysis predicts that the symmetric stretching mode (ν₁) and the symmetric bending mode (ν₂), which are only Raman active for a free ion of Td symmetry, will split into Raman-active components in the crystal. uctm.edu The asymmetric modes (ν₃ and ν₄) are active in both IR and Raman spectra. uctm.edu

Similarly, the vibrations of the tetrahedral [Be(H₂O)₄]²⁺ cation are observable in the Raman spectrum. rsc.orgresearchgate.net The totally symmetric Be-O stretching mode (ν₁) of this cation is particularly intense and characteristic in the Raman spectrum of aqueous solutions of beryllium salts like perchlorate (B79767) and chloride, appearing around 531-539 cm⁻¹. rsc.orgwikipedia.org

Raman spectroscopic studies of aqueous solutions of beryllium sulfate have been instrumental in understanding the nature of the hydrated beryllium ion and its interaction with the sulfate anion. rsc.orgrsc.org In dilute aqueous solutions of beryllium salts like beryllium chloride and beryllium nitrate (B79036), the dominant species is the thermodynamically stable tetra-aqua-beryllium(II) ion, [Be(H₂O)₄]²⁺. rsc.orgresearchgate.net This is confirmed by a strong, polarized Raman band corresponding to the symmetric BeO₄ skeletal mode. rsc.orgwikipedia.org

However, beryllium sulfate solutions present a different scenario. researchgate.netrsc.org Spectroscopic data indicate the formation of a thermodynamically stable beryllium sulfato complex, likely a monodentate inner-sphere complex ([Be(H₂O)₃(OSO₃)]), even at low concentrations. researchgate.netrsc.org This is supported by perturbations in the sulfate vibrational modes and the absence of the characteristic 531 cm⁻¹ band of the simple [Be(H₂O)₄]²⁺ ion. wikipedia.org At very high concentrations, evidence for a bidentate sulfato complex has also been found. researchgate.netrsc.org The formation of these sulfato complexes increases with temperature, suggesting an entropically driven process. researchgate.netrsc.org

Table 2: Key Raman Frequencies for Hydrated Beryllium Species This table is interactive. You can sort and filter the data.

Frequency (cm⁻¹) Assignment Species Reference
531-539 ν₁ (Symmetric Be-O Stretch) [Be(H₂O)₄]²⁺ (in perchlorate/chloride solution) rsc.orgwikipedia.org
~983 ν₁ (Symmetric Stretch) Free SO₄²⁻ uctm.edu
~473 Be-O mode Present in very acidic Be(NO₃)₂ solutions researchgate.net
~330 BeO₄ mode Oxidized BeO₄ phase researchgate.net

Nuclear Magnetic Resonance (NMR) Studies

⁹Be Nuclear Magnetic Resonance (NMR) spectroscopy is a specialized technique used to investigate the coordination environment of the beryllium nucleus. huji.ac.il As ⁹Be is the only naturally occurring isotope of beryllium (100% natural abundance) and possesses a nuclear spin of 3/2, it is amenable to NMR studies. huji.ac.il

Beryllium sulfate itself plays a key role in ⁹Be NMR. A 0.1 to 0.43 mol/dm³ solution of beryllium sulfate in heavy water (D₂O) is the universally accepted reference standard for ⁹Be chemical shifts, with its resonance frequency defined as 0 ppm. huji.ac.ilacs.org In this reference solution, the beryllium exists as the highly symmetric tetra-aqua complex, [Be(D₂O)₄]²⁺, which gives a relatively sharp signal. huji.ac.il

The ⁹Be chemical shift is highly sensitive to the coordination number and the nature of the ligands attached to the beryllium ion. This makes it a valuable tool for speciation studies in solution. For instance, the formation of various hydrolytic species of beryllium at different pH values can be monitored. The tetrahedral [Be(H₂O)₄]²⁺ ion is stable in acidic solutions, but as the pH increases, it hydrolyzes to form polynuclear complexes. acs.org The main hydrolysis product, the trimeric cation [Be₃(μ-OH)₃(H₂O)₆]³⁺, has been identified through NMR measurements. acs.org At high alkalinity (pH > 12), the formation of the tetrahydroxoberyllate anion, [Be(OH)₄]²⁻, is observed in the ⁹Be NMR spectrum as a narrow peak at approximately 2 ppm. core.ac.uk

Computational Chemistry and Theoretical Modeling

Ab Initio Calculations of Electronic Structure and Energetics

Ab initio calculations, which are based on first principles of quantum mechanics, are instrumental in understanding the electronic structure and energetics of beryllium sulfate (B86663) tetrahydrate.

Theoretical studies have consistently shown that the beryllium ion (Be²⁺) in aqueous solution is four-fold coordinated. researchgate.netresearchgate.net In beryllium sulfate tetrahydrate, this manifests as a tetrahedral [Be(H₂O)₄]²⁺ unit. chemkits.euwikipedia.org The small size of the Be²⁺ cation is the determining factor for this coordination number. chemkits.eu This is in contrast to the analogous magnesium salt, MgSO₄·6H₂O, which features an octahedral [Mg(OH₂)₆]²⁺ unit due to the larger size of the Mg²⁺ ion. chemkits.eu

Table 1: Comparison of Beryllium and Magnesium Hydration Complexes

Cation Typical Hydration Complex Coordination Geometry Coordination Number Reference
Be²⁺ [Be(H₂O)₄]²⁺ Tetrahedral 4 chemkits.euwikipedia.org
Mg²⁺ [Mg(H₂O)₆]²⁺ Octahedral 6 chemkits.eu

Beryllium in its compounds consistently exhibits a +2 oxidation state. nih.govnih.govwikipedia.orgk-tree.ru This is a result of the beryllium atom losing its two valence electrons from the 2s orbital. wikipedia.org The electron configuration of the beryllium atom is [He] 2s². wikipedia.orgamericanelements.com In aqueous solutions, the highly electropositive Be²⁺ ion is closely associated with four water molecules in a tetrahedral arrangement, with the oxygen atoms oriented towards the beryllium ion. quora.com

Ab initio studies focusing on the electron distribution within the water molecules of the hydration shell reveal the strong polarizing effect of the Be²⁺ cation. This strong interaction leads to an increase in the hydrogen bond strength of the water molecules coordinated to the beryllium ion. uctm.edu

Molecular Dynamics Simulations of Solvation and Hydration Shells

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of ions in solution, providing detailed information about solvation structures and the exchange of solvent molecules.

MD simulations have been used to investigate the rate and mechanism of water molecule exchange around ions in solution. nih.govacs.org For the small, doubly charged Be²⁺ ion, these simulations have been crucial in understanding its hydration shell dynamics. panopto.com The exchange of water molecules in the first hydration shell of beryllium is a key area of study. panopto.com In aqueous solutions of beryllium sulfate, a stable beryllium sulfato complex, most likely monodentate, exists even at low concentrations. researchgate.netscispace.com At very high concentrations, a small amount of a bidentate sulfato complex has been observed. researchgate.netscispace.com

CPMD simulations have been used to calculate the activation free energy barrier for the substitution of a water ligand by a sulfate ion, yielding a value of 13.6 kcal/mol. waikato.ac.nz This is in reasonable agreement with experimental values. waikato.ac.nz The simulations indicate that monodentate and bridging coordination modes of the sulfate ion are preferred over chelation. waikato.ac.nz

The charge and size of a cation have a significant influence on the structure of its surrounding hydration shells. researchgate.net The high charge density of the Be²⁺ ion leads to a well-defined and tightly bound first hydration shell. researchgate.net This is in contrast to larger or less charged ions, which have less ordered hydration structures. researchgate.net

Studies comparing different metal ions have shown that the small size of the Be²⁺ ion leads to a decrease in its coordination number to four, with distinct hydrogen-bonding patterns in its hydration shells. researchgate.net The strong electric field generated by the Be²⁺ ion also influences the structure of the second hydration sphere, which is clearly organized and forms a distinct hydrogen-bonded network. waikato.ac.nz This well-defined second shell is observed to extend from 3.5 to 4.2 Å around the Be²⁺ cation. waikato.ac.nz

Table 2: Beryllium-Oxygen Distances in Hydration Shells from MD Simulations

Simulation System Average Be-O Distance (First Shell) Second Hydration Sphere Range Reference
Be²⁺ in 64 H₂O 1.647(6) Å 3.5 - 4.2 Å waikato.ac.nz
Be²⁺ in 90 H₂O 1.643(4) Å 3.5 - 4.2 Å waikato.ac.nz
Be²⁺ in 31 H₂O 1.66 Å Not specified waikato.ac.nz

Quantum Chemical Approaches to Spectroscopic Interpretation

Quantum chemical calculations are essential for the interpretation of spectroscopic data, such as Raman and infrared spectra.

Theoretical calculations have been used to assign the normal modes of vibration for the tetrahedral [Be(H₂O)₄]²⁺ complex, which are observed in Raman and infrared spectroscopy. researchgate.net The calculated frequencies for the BeO₄ skeleton in clusters like [Be(OH₂)₄(OH₂)₈]²⁺ show good agreement with experimental values, confirming the four-fold coordination of Be²⁺. researchgate.net Conversely, calculations for a hypothetical six-fold coordinated [Be(OH₂)₆(OH₂)₁₂]²⁺ cluster produced unrealistically low BeO₄ frequencies, further ruling out a coordination number of six. researchgate.net

Vibrational spectroscopic studies, supported by ab initio calculations, have confirmed the stability of the tetra-aqua beryllium(II) ion in various salt solutions. researchgate.netscispace.com These combined experimental and theoretical approaches provide a robust framework for understanding the structure and behavior of this compound in different environments.

Theoretical Studies of Hydrolysis and Complexation Pathways

Computational chemistry and theoretical modeling provide powerful tools for elucidating the complex behavior of beryllium ions in aqueous solutions. These methods, including ab initio molecular dynamics (AIMD), Car-Parrinello molecular dynamics (CPMD), and Density Functional Theory (DFT), offer molecular-level insights into the structures, energetics, and mechanisms governing the hydrolysis and complexation of the beryllium cation that arises from the dissolution of this compound.

Research Findings from Computational Modeling

Hydration and Hydrolysis: Theoretical studies consistently show that the beryllium ion (Be²⁺) in aqueous solution is tetrahedrally coordinated to four water molecules, forming the stable tetraaquaberyllium(II) cation, [Be(H₂O)₄]²⁺. nih.govscispace.com CPMD simulations determined the average Be-O distance in this primary hydration sphere to be approximately 1.64 Å. waikato.ac.nz These simulations also revealed a well-defined second hydration sphere, which plays a crucial role in stabilizing the complex through a hydrogen-bonded network. waikato.ac.nz The small size and high charge density of the Be²⁺ ion strongly polarize the coordinated water molecules, leading to acidic behavior and subsequent hydrolysis. epa.gov

The first step in hydrolysis is the deprotonation of the [Be(H₂O)₄]²⁺ cation. waikato.ac.nz Computational studies have modeled this process to determine its energetics. Using constrained CPMD simulations and thermodynamic integration, the free energy for the deprotonation of [Be(H₂O)₄]²⁺ was calculated to be 9.6 kcal/mol, a value in good agreement with experimental data. waikato.ac.nzresearchgate.net

Further hydrolysis leads to the formation of various polynuclear hydroxido species. Quantum chemical calculations and electrospray-ionization mass spectrometry (ESI-MS) have identified the cyclic trimer, [Be₃(OH)₃]³⁺, as a particularly stable and predominant beryllium hydroxide (B78521) species in solution. researchgate.netresearcher.life Molecular dynamics simulations have also investigated the strong and stable interactions between Be²⁺ and hydroxyl ions, calculating a Be²⁺-O(H) distance of about 1.7 Å in the first coordination sphere. frontiersin.org

Complexation with Sulfate: In beryllium sulfate solutions, the sulfate anion (SO₄²⁻) actively participates in complex formation. Combined Raman spectroscopic and ab initio molecular orbital studies have shown that a thermodynamically stable sulfato complex exists even at low concentrations. nih.govscispace.comresearchgate.net Theoretical models indicate that this is most likely a monodentate inner-sphere complex, where the sulfate ion directly binds to the beryllium ion. nih.govscispace.com This contrasts with other ions like chloride, which DFT calculations suggest favor outer-sphere interactions. The formation of the beryllium sulfato complex is an entropically driven process, becoming more favorable at increased temperatures. nih.govscispace.comresearchgate.net

The mechanism for this complexation has been explored using CPMD simulations. The replacement of a water ligand in the [Be(H₂O)₄]²⁺ complex by a sulfate anion is proposed to follow an associative interchange mechanism. waikato.ac.nzresearchgate.net This pathway involves a backside attack by the anion relative to the departing water molecule. waikato.ac.nz

Data from Theoretical Calculations

The following tables summarize key energetic data obtained from computational studies on the hydrolysis and complexation pathways of aqueous beryllium.

Table 1: Calculated Energetics for Beryllium Hydrolysis

Reaction/ProcessComputational MethodCalculated Value (kcal/mol)Source
Free Energy of Deprotonation of [Be(H₂O)₄]²⁺CPMD / PTI9.6 waikato.ac.nzresearchgate.net

CPMD: Car-Parrinello Molecular Dynamics; PTI: Pointwise Thermodynamic Integration

Table 2: Calculated Activation Barriers for Ligand Substitution

ReactionComputational MethodCalculated Activation Barrier (kcal/mol)Source
Water ligand replacement by SO₄²⁻CPMD / PTI13.6 researchgate.net
Water ligand replacement by F⁻CPMD / PTI10.9 researchgate.net

These values represent the energy required to initiate the replacement of a water molecule in the first hydration sphere of the beryllium ion.

Solution Chemistry and Aqueous Behavior

Hydration and Solvation Phenomena of Beryllium(II) Ions in Solution

Upon dissolution in water, the beryllium(II) ion (Be²⁺) from beryllium sulfate (B86663) undergoes extensive hydration due to its high charge density, a consequence of its small ionic radius and +2 charge. wikipedia.org This strong interaction with water molecules leads to the formation of a well-defined primary hydration shell.

Experimental and theoretical studies have consistently shown that the Be²⁺ ion is tetrahedrally coordinated by four water molecules, forming the stable tetraaquaberyllium(II) ion, [Be(H₂O)₄]²⁺. wikipedia.org This tetra-aqua complex is a very stable entity in aqueous solution. researchgate.net The solvation number of four for Be²⁺ is well-established through various experimental methods. wikipedia.org The bonds between the beryllium ion and the oxygen atoms of the water molecules in this primary shell are strong. wikipedia.org

Beyond the primary hydration sphere, the [Be(H₂O)₄]²⁺ ion influences surrounding water molecules, leading to the formation of a secondary solvation shell. researchgate.net Water molecules in this second shell are hydrogen-bonded to the water molecules of the primary shell. wikipedia.org The exchange of water molecules between the first hydration shell, the second hydration shell, and the bulk solvent is a dynamic process. The rate of water exchange for the [Be(H₂O)₄]²⁺ complex has been investigated, with a reported rate constant (k²⁹⁸ex) for a single water molecule exchange of 1.8 x 10³ s⁻¹. researchgate.net

Complexation Reactions in Aqueous Media

In an aqueous solution of beryllium sulfate, the sulfate ions can interact with the hydrated beryllium(II) ion, leading to the formation of sulfato complexes. This process involves the displacement of water molecules from the hydration shell of the beryllium ion by the sulfate ion.

Formation of Sulfato Complexes (e.g., Monodentate, Bidentate)

Research has shown that beryllium sulfate solutions contain thermodynamically stable sulfato complexes. scispace.com The interaction between the sulfate ion and the tetraaquaberyllium(II) ion can occur through different coordination modes.

The formation of an inner-sphere complex involves the direct displacement of a water molecule from the primary hydration shell by the sulfate ion. In contrast, an outer-sphere complex involves the association of the hydrated beryllium ion and the sulfate ion, separated by a layer of water molecules.

Studies have identified the presence of both monodentate and bidentate sulfato complexes in aqueous beryllium sulfate solutions. scispace.com In a monodentate complex, the sulfate ion binds to the beryllium ion through one of its oxygen atoms. In a bidentate complex, the sulfate ion binds through two oxygen atoms. At lower concentrations of beryllium sulfate, the monodentate complex is the predominant form. scispace.com As the concentration of beryllium sulfate increases, a small quantity of a bidentate sulfato complex can also be found. scispace.com

Thermodynamics and Kinetics of Complex Formation

The formation of beryllium sulfato complexes is an entropically driven process. scispace.com This suggests that the increase in disorder resulting from the release of water molecules from the hydration shell of the beryllium ion is a significant driving force for the reaction. With an increase in temperature, the formation of sulfato complexes also increases, further supporting the entropic nature of the complexation. scispace.com

Kinetic studies on the formation of beryllium sulfate complexes have been performed using techniques such as the pressure jump method. waikato.ac.nz These studies have provided insights into the rates of the substitution reactions. For the formation of the unchelated (monodentate) beryllium sulfate complex, a rate constant (k₁) of 200 ± 50 s⁻¹ has been reported. rsc.org Computational studies have calculated an activation energy barrier of 13.6 kcal/mol for the substitution of an aqua ligand by a sulfate ion. waikato.ac.nz

ParameterValueReference
Kinetics of Monodentate Complex Formation
Rate Constant (k₁)200 ± 50 s⁻¹ rsc.org
Activation Energy (Computational)13.6 kcal/mol waikato.ac.nz
Thermodynamics
Driving ForceEntropically driven scispace.com

Influence of Environmental Factors on Solution Speciation

The speciation of beryllium in aqueous solutions, including those of beryllium sulfate, is highly dependent on environmental conditions, particularly pH and the presence of other ions that constitute background electrolytes and water hardness.

pH Effects on Hydrolysis and Precipitation of Beryllium Species

The pH of the solution has a profound effect on the speciation of the beryllium ion. Aqueous solutions of soluble beryllium salts are acidic due to the hydrolysis of the [Be(H₂O)₄]²⁺ ion. researchgate.net This hydrolysis involves the donation of a proton from a coordinated water molecule to the bulk solution, leading to the formation of various hydroxo species.

At a pH below approximately 3, the predominant species is the tetraaquaberyllium(II) ion, [Be(H₂O)₄]²⁺. researchgate.net As the pH increases, hydrolysis becomes more significant, leading to the formation of a series of mononuclear and polynuclear hydroxo complexes. researchgate.netcore.ac.uk The main hydrolytic product in aqueous solution is the trimeric species [Be₃(OH)₃]³⁺. researchgate.net Other identified species include [Be₂OH]³⁺, [Be(OH)₂], [Be₅(OH)₆]⁴⁺, and [Be₆(OH)₈]⁴⁺. researchgate.net

Within the pH range of approximately 5 to 8, beryllium tends to form insoluble beryllium hydroxide (B78521), Be(OH)₂. researchgate.net The precipitation of Be(OH)₂ significantly reduces the concentration of soluble beryllium in the solution. unlv.edu At even higher pH values (above approximately 12), the amphoteric nature of beryllium hydroxide becomes evident as it redissolves to form the soluble tetrahydroxoberyllate(II) ion, [Be(OH)₄]²⁻. core.ac.uk

The following table summarizes the equilibrium constants for some of the key hydrolysis reactions of the beryllium(II) ion.

Equilibrium Reaction-logβpqReference
Be²⁺ + 2H₂O ⇌ Be(OH)₂ + 2H⁺11.68(6) researchgate.net
2Be²⁺ + H₂O ⇌ [Be₂OH]³⁺ + H⁺3.20(1) researchgate.net
3Be²⁺ + 3H₂O ⇌ [Be₃(OH)₃]³⁺ + 3H⁺8.68(3) researchgate.net
5Be²⁺ + 6H₂O ⇌ [Be₅(OH)₆]⁴⁺ + 6H⁺18.31(5) researchgate.net
6Be²⁺ + 8H₂O ⇌ [Be₆(OH)₈]⁴⁺ + 8H⁺25.77(5) researchgate.net

Role of Background Electrolytes and Water Hardness

The presence of other ions in the solution, which contribute to the ionic strength and water hardness, can influence the behavior of beryllium sulfate. In solutions with low ionic strength (soft water), the addition of beryllium sulfate leads to a more significant decrease in pH compared to solutions with high ionic strength (hard water).

The presence of certain background electrolytes can affect the solubility of beryllium hydroxide. Studies in dilute solutions (0.05 and 0.25 M) of NaCl and KCl have shown consistent solubility behavior for α-Be(OH)₂(cr). researchgate.net In hard water, which typically contains higher concentrations of ions like Ca²⁺ and Mg²⁺, the formation of insoluble beryllium complexes can occur within a specific pH range (approximately 5 to 7). The presence of calcium ions can also lead to the formation of ternary complexes, such as Ca-Be(II)-OH species, in alkaline conditions, which can increase the solubility of beryllium compared to solutions containing only sodium or potassium chlorides. frontiersin.org

The nature of the anion in the background electrolyte also plays a role. Raman spectroscopy studies have shown that the tetraaquaberyllium(II) ion is thermodynamically stable in perchlorate (B79767), chloride, and nitrate (B79036) solutions over a broad concentration range, with no significant inner-sphere complex formation detected except in very concentrated beryllium nitrate solutions. scispace.com This is in contrast to sulfate solutions, where stable inner-sphere complexes are formed even at low concentrations. scispace.com

Phase Equilibria and Solubility Diagrams in Ternary Systems

The study of phase equilibria in ternary aqueous systems, which consist of two electrolytes and water, is fundamental to understanding the solution chemistry of beryllium sulfate tetrahydrate. These investigations determine the mutual solubility of the salts and identify the nature of the solid phases that crystallize from the solution under specific conditions, typically at a constant temperature (isothermal). The resulting data are graphically represented in phase diagrams, which are essential tools for chemical processes such as the separation and purification of salts through fractional crystallization.

Research into these systems often employs the isothermal method, where solutions are equilibrated at a constant temperature until the composition of the liquid phase remains unchanged. The composition of the saturated liquid and the corresponding solid phase in equilibrium are then analyzed. colab.ws This allows for the mapping of different crystallization fields within the phase diagram. Each field corresponds to a specific solid phase, and the lines separating these fields represent solutions that are saturated with respect to more than one solid phase.

Detailed Research Findings

The International Union of Pure and Applied Chemistry (IUPAC) has compiled and evaluated solubility data for numerous beryllium sulfate ternary systems. iupac.org These studies systematically explore the influence of a second sulfate salt on the solubility of beryllium sulfate and the formation of various hydrated and double salts.

Systems of the Type BeSO₄ + Mₓ(SO₄)y + H₂O

A significant body of research exists for aqueous systems containing beryllium sulfate and another metal sulfate or sulfuric acid. iupac.org The presence of a common sulfate ion generally influences the solubility of beryllium sulfate. Furthermore, interactions between the cations can lead to the formation of complex double salts.

The known investigated aqueous ternary systems involving beryllium sulfate are summarized below.

Table 1: Investigated Aqueous Ternary Systems Containing Beryllium Sulfate

Second Electrolyte Chemical Formula Type of System
Sulfuric Acid H₂SO₄ Acid-Salt-Water
Lithium Sulfate Li₂SO₄ Salt-Salt-Water
Sodium Sulfate Na₂SO₄ Salt-Salt-Water
Potassium Sulfate K₂SO₄ Salt-Salt-Water
Rubidium Sulfate Rb₂SO₄ Salt-Salt-Water
Cesium Sulfate Cs₂SO₄ Salt-Salt-Water
Magnesium Sulfate MgSO₄ Salt-Salt-Water
Calcium Sulfate CaSO₄ Salt-Salt-Water
Manganese(II) Sulfate MnSO₄ Salt-Salt-Water
Iron(II) Sulfate FeSO₄ Salt-Salt-Water
Copper(II) Sulfate CuSO₄ Salt-Salt-Water
Zinc Sulfate ZnSO₄ Salt-Salt-Water
Silver Sulfate Ag₂SO₄ Salt-Salt-Water
Uranyl Sulfate UO₂SO₄ Salt-Salt-Water
Aluminum Sulfate Al₂(SO₄)₃ Salt-Salt-Water
Ammonium (B1175870) Sulfate (NH₄)₂SO₄ Salt-Salt-Water

Source: iupac.org

In these systems, the solid phase that crystallizes depends on the concentration of both salts in the solution. At low concentrations of the second salt, the solid phase is typically a hydrate (B1144303) of beryllium sulfate, such as this compound (BeSO₄·4H₂O) or the dihydrate (BeSO₄·2H₂O). iupac.orgumanitoba.ca As the concentration of the second salt increases, new solid phases, particularly double salts, can form. For instance, in the system with potassium sulfate, the formation of a double salt like Li₂SO₄·K₂SO₄ has been observed in analogous lithium systems, suggesting similar behavior is possible with beryllium. researchgate.net

Studies on the BeSO₄–Al₂(SO₄)₃–H₂O system are particularly complex due to the numerous stable and metastable hydrates of aluminum sulfate. energiforskning.dk Research dating back to the 1920s has explored these interactions. For example, the ternary systems BeSO₄-CuSO₄-H₂O and BeSO₄-MnSO₄-H₂O were investigated at 30°C to determine their phase diagrams. energiforskning.dk

The table below describes the types of solid phases that are known to exist in equilibrium in these ternary systems.

Table 2: Equilibrium Solid Phases in Selected Ternary Sulfate Systems

System Temperature Equilibrium Solid Phases Identified Reference
BeSO₄–H₂O (Binary) Varies BeSO₄·4H₂O, BeSO₄·2H₂O, BeSO₄·H₂O iupac.org
Li₂SO₄–K₂SO₄–H₂O 25 °C Li₂SO₄·H₂O, K₂SO₄, Li₂SO₄·K₂SO₄ (Double Salt) researchgate.net
Al₂(SO₄)₃–Na₂SO₄–H₂O 25 °C Al₂(SO₄)₃·18H₂O, Na₂SO₄·10H₂O, NaAl(SO₄)₂·12H₂O (Sodium Alum) energiforskning.dk
(NH₄)₂SO₄–MgSO₄–H₂O Varies (NH₄)₂SO₄, MgSO₄·7H₂O, (NH₄)₂Mg(SO₄)₂·6H₂O (Tutton's Salt) researchgate.net

Note: This table includes analogous systems to illustrate the types of phases commonly formed.

The data from these phase diagrams are crucial for industrial applications. For example, to separate beryllium sulfate from a solution containing aluminum sulfate, the phase diagram for the BeSO₄–Al₂(SO₄)₃–H₂O system would be used to find temperature and concentration conditions where pure this compound selectively crystallizes, leaving the aluminum sulfate in the solution.

The following table provides an illustrative example of solubility data for a related ternary sulfate system, showing how the concentration of each salt in a saturated solution defines the boundaries between different solid phases.

Table 3: Illustrative Solubility Data for the Al₂(SO₄)₃ – Na₂SO₄ – H₂O System at 25 °C

Data interpreted from the phase diagram presented in energiforskning.dk. Points E₁ and E₂ are eutectic points where the solution is saturated with respect to two solid salts.

Transformation and Environmental Fate

Environmental Release Pathways and Sources

The release of beryllium compounds, including beryllium sulfate (B86663), into the environment stems from both natural and human-related activities.

Natural Geological Processes and Anthropogenic Activities

Natural sources of beryllium in the atmosphere include windblown dust from the weathering of rocks and soils, as well as volcanic particles. cdc.govnih.govinchem.org Beryllium is a naturally occurring element found in the Earth's crust, with approximately 50 different beryllium minerals identified. cdc.govdcceew.gov.au

The primary anthropogenic source of atmospheric beryllium is the combustion of coal and fuel oil, which releases beryllium-containing particulates and fly ash. cdc.govnih.govinchem.org Other industrial activities that contribute to beryllium release include ore processing, metal fabrication, the production and use of beryllium oxide, and municipal waste incineration. cdc.govnih.govinchem.org Beryllium sulfate tetrahydrate itself is used as an intermediate in the production of beryllium oxide powder for ceramics. nih.gov Industrial wastewater effluents and runoff from waste sites containing beryllium also contribute to its release into surface waters. cdc.govinchem.org

Atmospheric Transport and Deposition Mechanisms

Once released into the atmosphere, beryllium particulates can be transported over distances before being deposited back to the Earth's surface. cdc.gov The primary deposition mechanisms are:

Dry Deposition: The settling of atmospheric beryllium particulates onto land and water surfaces. cdc.govinchem.org

Wet Deposition: The removal of beryllium from the atmosphere by precipitation, such as rain and snow. cdc.govinchem.org

The residence time of very small beryllium particles in the atmosphere is estimated to be around 10 days. cdc.gov Studies on the cosmogenic radionuclide beryllium-7 (B1240020) (⁷Be) provide insights into these processes, showing that its deposition is often correlated with precipitation events. researchmap.jphirosaki-u.ac.jp The transport of beryllium from the stratosphere to the troposphere is linked to meteorological dynamics, and it is ultimately removed from the troposphere primarily by wet deposition. tandfonline.com

Chemical Transformations in Environmental Compartments

In the environment, this compound undergoes chemical transformations that influence its speciation, solubility, and bioavailability.

Hydrolysis and Precipitation in Aquatic Systems

When beryllium sulfate dissolves in water, the beryllium ion (Be²⁺) undergoes hydrolysis. epa.govwikipedia.org This process is pH-dependent. In acidic conditions (pH < 5), the hydrated beryllium ion, [Be(H₂O)₄]²⁺, is the predominant species. epa.gov As the pH increases to the range of natural waters (typically pH 5-8), hydrolysis leads to the formation of insoluble beryllium hydroxide (B78521) [Be(OH)₂]. epa.govdtic.mil This precipitation significantly reduces the concentration of dissolved beryllium in the water column. epa.gov

The solubility of beryllium compounds is generally low at the pH of most natural waters. epa.gov However, in highly alkaline conditions (pH > 8), the formation of soluble hydroxide complexes, such as [Be(OH)₄]²⁻, can increase the solubility and mobility of beryllium. cdc.gov The presence of other ions in the water, such as those found in hard water, can also influence the formation of insoluble complexes containing beryllium, hydroxide, and carbonate ions. dtic.mil

Potential for Formation of Other Beryllium Compounds

Once released, beryllium sulfate can be transformed into other beryllium compounds. In aquatic environments, the primary transformation product is the insoluble beryllium hydroxide, as discussed above. epa.gov There is also potential for the formation of insoluble basic carbonates through reactions with dissolved carbonate. cdc.gov

In the atmosphere, it is theorized that beryllium oxide, a common form released from combustion, could react with sulfur or nitrogen oxides to form beryllium sulfate or nitrate (B79036), which are more water-soluble and would be more readily removed by wet deposition. inchem.org The dissolution of bertrandite or beryllium hydroxide in sulfuric acid is a key step in industrial processes to produce beryllium compounds, including beryllium sulfate, which is then often converted to beryllium hydroxide. cdc.gov

Environmental Mobility and Sequestration

The movement and long-term storage of beryllium in the environment are largely dictated by its chemical form and the properties of the surrounding environmental matrix.

Upon deposition onto land, beryllium compounds, particularly the less soluble forms like beryllium oxide and hydroxide, tend to bind strongly to soil particles. cdc.govornl.gov This strong adsorption to materials such as clays (B1170129), iron hydroxides, and organic matter limits its mobility and the potential for leaching into groundwater, especially within a typical environmental pH range of 4-8. ornl.gov Consequently, beryllium is generally considered to be immobile in most soil and sediment environments. cdc.gov

However, the mobility of beryllium can increase under certain conditions. In acidic soils, the dissolved Be²⁺ ion can be more mobile. cdc.gov Conversely, in highly alkaline soils, the formation of soluble hydroxide complexes can also enhance its mobility. cdc.gov Research has shown that soil properties like clay content and pH are primary factors influencing the desorption and subsequent migration of beryllium. acs.orgnih.gov While beryllium has low mobility under many conditions, factors such as acid rain could potentially increase its mobilization from soils. nih.gov

Adsorption to Soil and Sediment Components

The mobility of beryllium in the environment is significantly limited by its strong tendency to adsorb to soil and sediment particles. cdc.govwho.int This process is influenced by several factors, including pH, the mineralogical composition of the soil, and the presence of organic matter. publish.csiro.aumst.dk

Influence of pH: The pH of the soil and water is a primary driver of beryllium sorption. publish.csiro.au As pH increases, the sorption of beryllium also increases non-linearly. publish.csiro.auescholarship.org In acidic conditions (pH below 5), beryllium is more soluble and mobile. who.int However, in the typical environmental pH range of 4 to 8, beryllium oxide is highly insoluble, which restricts its mobilization in soil. ornl.gov At a pH of 6, a system is likely to retain significantly more beryllium—between 79% and 2270% more—than the same system at a pH of 4. publish.csiro.auescholarship.org Above pH 7.5, most beryllium is found on solid suspended matter, further limiting its transport in water. epri.com

Soil Composition: The composition of soil and sediment plays a crucial role in beryllium retention.

Clay and Minerals: Beryllium is strongly adsorbed by finely dispersed materials such as clays and iron hydroxides. ornl.govacs.org The mineralogical content of soils is a major factor in their ability to sorb metals. nsf.gov Soils rich in phosphorus-bearing minerals, for instance, exhibit greater retention of beryllium. publish.csiro.auescholarship.org Phosphonate has been shown to retain the highest amount of beryllium, with distribution coefficient (Kd) values 2–30 times greater than other tested materials at a pH of 6. publish.csiro.auescholarship.org

Organic Matter: Beryllium also adsorbs to organic substances. ornl.gov Some studies suggest that interactions with organic ligands are stronger than with minerals. nsf.gov However, other research has found no significant relationship between sorbed beryllium and organic matter content. nsf.gov

Distribution Coefficient (Kd): The distribution coefficient (Kd), which measures the ratio of a chemical adsorbed to a solid phase versus its concentration in the solution phase, is a key indicator of mobility. fluoridealert.org For beryllium under neutral pH conditions, Kd values are high, ranging from 100 to over 10,000 L/kg, indicating strong adsorption and limited mobility. epri.com

The following table summarizes the key factors influencing the adsorption of beryllium to soil and sediment components.

FactorInfluence on Beryllium AdsorptionResearch Findings
pH Adsorption increases with increasing pH. publish.csiro.auescholarship.orgA system at pH 6 can retain 79–2270% more beryllium than at pH 4. publish.csiro.auescholarship.org Above pH 7.5, most beryllium is on solid matter. epri.com
Soil Mineralogy Adsorption is high in finely dispersed clays and iron hydroxides. ornl.gov Phosphorus-bearing minerals show high retention. publish.csiro.auescholarship.orgClay-rich soils show higher metal sorption. acs.org Phosphonate has Kd values 2-30 times greater than other materials at pH 6. publish.csiro.auescholarship.org
Organic Matter Beryllium adsorbs to organic substances, with some studies suggesting strong complexation. ornl.govnsf.govResearch findings on the significance of organic matter are inconsistent. nsf.gov
Distribution Coefficient (Kd) High Kd values indicate strong adsorption and low mobility. epri.comUnder neutral pH, Kd values for beryllium range from 100 to >10,000 L/kg. epri.com

Biogeochemical Cycling (limited to transport and distribution aspects)

The biogeochemical cycling of beryllium involves its transport and distribution through various environmental compartments, including the atmosphere, water, and soil. dcceew.gov.au Since beryllium is an element, it does not break down in the environment but can change its chemical form. cdc.govchej.org

Atmospheric Transport and Deposition: Beryllium can be released into the atmosphere from both natural sources, such as windblown dust and volcanic activity, and anthropogenic sources like the combustion of coal and oil. dcceew.gov.aucdc.gov These airborne beryllium particles are eventually deposited onto land and water through wet (precipitation) and dry deposition. cdc.govmst.dk If beryllium oxide is converted to more soluble salts like beryllium sulfate during atmospheric transport, its mobility in soils upon deposition could be enhanced. ornl.gov

Transport in Water: Beryllium enters waterways naturally through the weathering of rocks and soils and from industrial discharges. dcceew.gov.auosu.edu In most natural waters, the majority of beryllium is not dissolved but is sorbed to suspended particles or settles into the sediment. who.int Consequently, natural waters typically contain very little dissolved beryllium. dcceew.gov.au However, higher concentrations may be found in acidified waters. dcceew.gov.au

Immobility in Soil: Once in the soil, beryllium is generally immobile. cdc.gov It tends to be retained in an insoluble form. cdc.govcdc.gov Typical processes for beryllium in soil include precipitation, complexation, and anion exchange. cdc.govmst.dk Due to this strong retention, very little beryllium is released into groundwater during weathering. ornl.gov

Bioaccumulation and Translocation: The bioconcentration of beryllium in plants and animals is low. cdc.gov In plants, uptake appears to be limited to the root system, with no significant translocation to the above-ground parts of the plant observed. cdc.govcdc.gov There is no evidence to suggest that beryllium biomagnifies within food chains. who.int

Analytical Methodologies for Environmental Monitoring (focus on method validation)

Accurate and reliable analytical methods are crucial for monitoring beryllium in the environment to ensure data comparability and for regulatory purposes. researchgate.net Method validation is the process of confirming that an analytical method is suitable for its intended purpose. researchgate.net This involves evaluating various performance characteristics to ensure the reliability of the results. nih.gov

Several standardized methods have been developed and validated for the determination of beryllium in environmental and workplace samples. These methods are often based on atomic spectrometry techniques. researchgate.net

Key Analytical Techniques:

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): This is a widely used method for determining beryllium in extracts from various samples. researchgate.net It is particularly useful as it allows for the simultaneous monitoring of other elements. researchgate.net

Graphite Furnace Atomic Absorption Spectrometry (GFAAS): GFAAS offers comparable detection limits to ICP-AES for beryllium analysis. researchgate.net

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For ultra-trace level determinations, ICP-MS is employed due to its high sensitivity. researchgate.netnih.gov It has been successfully used to detect beryllium in biological matrices with detection limits in the range of 0.02 ng/g for tissue and 0.03 ng/mL for blood. nih.gov

Molecular Fluorescence: A method using the fluorescent complex formed between beryllium and hydroxybenzoquinoline sulfonate (HBQS) has been validated for measuring trace beryllium in air filters and dust wipes. acs.org This method has a detection limit of less than 1 ng of beryllium per sample. acs.org

Method Validation Parameters: The validation of these analytical methods typically involves assessing several key parameters to ensure their accuracy, precision, and reliability. researchgate.netnih.gov A review of available guides and protocols highlights the importance of a structured approach to validation. researchgate.net

The following table provides an overview of validated analytical methods for beryllium monitoring.

Analytical MethodMatrix/Sample TypeKey Validation Findings/Characteristics
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) Workplace air, environmental samplesStandardized and widely used; allows for multi-element analysis. researchgate.net
Graphite Furnace Atomic Absorption Spectrometry (GFAAS) Workplace air, environmental samplesComparable detection limits to ICP-AES. researchgate.net
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Biological matrices (blood, tissue), environmental samplesHighly sensitive for ultra-trace analysis; validated for detecting Be in tissues (LOD ~0.02 ng/g) and blood (LOD ~0.03 ng/mL). researchgate.netnih.gov
Molecular Fluorescence (with HBQS) Air filters, dust wipes, soil samplesHigh sensitivity (LOD <1 ng/sample); effective for refractory beryllium oxide; minimal interference from other metals. acs.org

Applications in Advanced Materials Science and Research

Precursor for the Synthesis of High-Purity Beryllium Compounds

A primary application of beryllium sulfate (B86663) tetrahydrate is its role as a starting material for the production of other high-purity beryllium compounds. smolecule.comfishersci.comfuncmater.com This is a critical step in the broader manufacturing process of beryllium-containing materials, including advanced ceramics and specialized salts for further chemical synthesis. The compound is commercially produced in a highly purified state, often through fractional crystallization from a beryllium sulfate solution, which is typically obtained by reacting beryllium hydroxide (B78521) with sulfuric acid. nih.gov

Beryllium sulfate tetrahydrate is a direct precursor in the synthesis of beryllium oxide (BeO), a ceramic material prized for its unique combination of high thermal conductivity and excellent electrical insulation. The production process involves the thermal decomposition of beryllium sulfate. Upon heating, the tetrahydrate undergoes a series of dehydration steps before ultimately decomposing into beryllium oxide and sulfur oxides at higher temperatures. smolecule.com

The process begins with the loss of water molecules, followed by the decomposition of the anhydrous salt. smolecule.comwebqc.org This calcination is carefully controlled at high temperatures, typically between 1150 and 1450 °C, to produce BeO powder with specific properties tailored for ceramic applications.

Table 1: Thermal Decomposition Stages of this compound

Temperature Range Event Resulting Compound
~110 °C Dehydration (loss of 2 H₂O) Beryllium sulfate dihydrate (BeSO₄·2H₂O)
~400 °C Complete Dehydration Anhydrous beryllium sulfate (BeSO₄)

This interactive table summarizes the key temperature-dependent transformations of this compound into Beryllium oxide.

Advanced beryllium oxide ceramics are utilized in a range of high-tech applications, including electronic substrates, heat sinks for semiconductor packages, microwave devices, and components for nuclear reactors. nih.govpreciseceramic.com

Beryllium sulfate serves as a versatile starting point for synthesizing a variety of other beryllium salts. smolecule.com Through neutralization reactions, where the sulfate is treated with an appropriate acid, other beryllium salts can be formed. smolecule.com Furthermore, basic beryllium carbonate, which is a suitable starting material for numerous types of beryllium salts, can be produced from beryllium salt solutions. nih.gov

While the direct synthesis of organoberyllium compounds often starts with beryllium halides like beryllium chloride, beryllium sulfate is a key precursor in the production chain. nih.govwikipedia.org Beryllium sulfate can be converted to beryllium hydroxide, which can then be used to produce the necessary beryllium chloride raw material for organometallic synthesis. nih.gov Organoberyllium compounds are typically prepared through transmetallation or by the reaction of beryllium chloride with other organometallic reagents. wikipedia.orglibretexts.org

Role in Optoelectronic Devices and Nonlinear Optics

Crystals of this compound exhibit specific properties that make them of interest in the field of optics, particularly for applications involving nonlinear optical phenomena.

Research has demonstrated that this compound is capable of second-harmonic generation (SHG). SHG is a nonlinear optical process in which photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate new photons with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons.

Specifically, this compound has been found to be phase-matchable for the frequency doubling of 5321 Å radiation, producing light at 2660 Å. Its nonlinear optical constant, d₃₆, was measured to be (0.62 ± 0.06) times that of potassium dideuterium phosphate (KD*P), a well-known nonlinear optical material.

A critical property for any optical material is its transparency range. This compound crystals are highly transparent over a broad spectral range, extending from the deep ultraviolet to the near-infrared regions. wikipedia.org This characteristic is essential for applications where light must be transmitted with minimal loss, such as in laser systems and other optical devices.

Table 2: Optical Properties of this compound

Property Value / Range Reference Material
Transparency Range 1900 Å to 13700 Å (190 nm to 1370 nm) N/A

This interactive table highlights the key optical characteristics of this compound relevant to its use in optoelectronics.

Use as a Chemical Reagent in Various Synthetic and Analytical Chemical Processes

Beyond its role as a precursor, this compound functions as a chemical reagent in various laboratory settings. fishersci.comfuncmater.com Its utility is found in both synthetic and analytical chemistry. In synthetic chemistry, it can be used in the preparation of complex beryllium-containing molecules. For instance, it has been used in the preparation of bis[2-(benz(othia/oxa)zol-2-yl)phenolato-[κ]2N,O]beryllium(II).

In the field of analytical chemistry, beryllium sulfate is used in methods to detect beryllium sensitization. Patch testing with a beryllium sulfate solution can be used to identify individuals with chronic beryllium disease (CBD) or beryllium sensitization. nih.gov

Contributions to Fundamental Research in Metal Ion Chemistry and Coordination

This compound (BeSO₄·4H₂O) serves as a crucial compound in fundamental research, providing a reliable source of the beryllium(II) ion (Be²⁺) for studies in metal ion chemistry and coordination. Its utility stems from its stability and solubility in water, which allows for the investigation of the unique properties of the small, highly charged Be²⁺ cation in aqueous environments. Research involving this compound has yielded significant insights into coordination geometries, hydrolysis behavior, and the thermodynamics of complex formation.

A primary contribution of this compound to coordination chemistry is its role in studying the tetra-aqua beryllium(II) ion, [Be(H₂O)₄]²⁺. X-ray crystallography studies have confirmed that the solid-state structure of the tetrahydrate contains a tetrahedral [Be(H₂O)₄]²⁺ unit. wikipedia.orgchemkits.eu The small ionic radius of the Be²⁺ cation dictates this tetrahedral coordination with four water molecules. wikipedia.orgchemkits.eu This is a key distinction from the analogous magnesium salt, MgSO₄·6H₂O, which features a larger Mg²⁺ cation that accommodates six water molecules in an octahedral arrangement. wikipedia.orgchemkits.eu This fundamental difference highlights the influence of ionic size on coordination number and geometry, a core concept in metal ion chemistry.

In aqueous solutions, this compound dissolves to release the [Be(H₂O)₄]²⁺ ion, which is a very stable entity. researchgate.net Vibrational spectroscopy, particularly Raman spectroscopy, has been instrumental in confirming the persistence of this tetrahedral aqua ion in solutions of various beryllium salts. wikipedia.orgnih.gov However, studies of beryllium sulfate solutions reveal a more complex behavior compared to beryllium perchlorate (B79767), chloride, or nitrate (B79036) solutions. wikipedia.orgnih.gov In sulfate solutions, evidence points to the formation of a thermodynamically stable, inner-sphere sulfato complex, likely [Be(H₂O)₃(OSO₃)], even at low concentrations. wikipedia.orgnih.gov This demonstrates that the sulfate anion can compete with water molecules to enter the primary coordination sphere of the beryllium ion, an entropically driven process that increases with temperature. nih.gov

The strong polarizing ability of the Be²⁺ ion, a consequence of its high charge-to-radius ratio, makes its aqueous chemistry heavily influenced by hydrolysis. researchgate.net Studies using beryllium sulfate solutions have been essential for understanding these hydrolysis reactions, where the aqua ion [Be(H₂O)₄]²⁺ acts as a Brønsted acid, donating a proton to form hydroxo species. researchgate.net This process can lead to the formation of polynuclear complexes, most notably the trimeric hydroxo-bridged species [Be₃(OH)₃(H₂O)₆]³⁺. researchgate.net The study of beryllium sulfate in solution across different pH ranges has been critical in mapping the speciation of beryllium, revealing that the simple tetra-aqua ion, [Be(H₂O)₄]²⁺, is the dominant species only at a pH below 3.5. researchgate.net

Furthermore, kinetic and equilibrium studies on beryllium sulfate in various aqueous and mixed-solvent systems have provided detailed information on ligand exchange and complex formation mechanisms. researchgate.net Research in water-dimethylformamide mixtures has shown the existence of not only inner- and outer-sphere complexes of BeSO₄ but also a bisulfato complex, [Be(SO₄)₂]²⁻. researchgate.net These studies reveal that the rate of substitution of a solvating water molecule by a sulfate ion depends on the composition of the beryllium ion's solvation shell. researchgate.net Such fundamental investigations are crucial for building a comprehensive model of the behavior of small, highly charged metal ions in solution.

The following table summarizes key findings from research utilizing this compound to investigate the coordination and solution chemistry of the beryllium ion.

Property InvestigatedMethodKey FindingReference(s)
Solid-State StructureX-ray CrystallographyContains a tetrahedral [Be(H₂O)₄]²⁺ cation and sulfate anions. wikipedia.org
Aqueous Solution SpeciesRaman SpectroscopyIn sulfate solutions, forms an inner-sphere complex, likely [Be(H₂O)₃(OSO₃)], in addition to the [Be(H₂O)₄]²⁺ ion. nih.gov
Hydrolysis BehaviorESI-MS, PotentiometryThe [Be(H₂O)₄]²⁺ ion readily hydrolyzes, forming species like [Be₃(OH)₃(H₂O)₆]³⁺, especially at pH > 3.5. researchgate.net
Complex FormationConductivity, KineticsForms outer-sphere, inner-sphere, and bisulfato ([Be(SO₄)₂]²⁻) complexes in solution. researchgate.net
Influence of Ionic SizeComparison with MgSO₄·6H₂OThe small size of Be²⁺ leads to a coordination number of 4, whereas the larger Mg²⁺ has a coordination number of 6. wikipedia.orgchemkits.eu

Advanced Analytical Techniques for Characterization and Quantification

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES)

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is a highly sensitive and rapid technique for determining the elemental composition of samples. rsc.orgnih.gov It is a preferred method for beryllium analysis in various matrices, capable of achieving detection limits in the low parts-per-billion (ppb) range. rsc.org The technique involves introducing a sample aerosol into a high-temperature argon plasma, which excites the beryllium atoms. As these atoms relax to a lower energy state, they emit light at characteristic wavelengths (e.g., 313.107 nm and 313.042 nm), and the intensity of this emission is proportional to the beryllium concentration in the sample. unc.edueichrom.com

Effective analysis by ICP-AES requires that the analyte be completely dissolved into a liquid, typically an acidic aqueous solution. The development and validation of sample digestion methods are therefore critical, especially for complex matrices or when beryllium is present in highly insoluble forms, such as high-fired beryllium oxide (BeO). unc.eduiaea.org While beryllium sulfate (B86663) tetrahydrate is water-soluble, industrial hygiene and environmental samples can contain a mixture of beryllium compounds with varying solubilities. astm.orgnih.gov

Several digestion methods have been developed and validated for beryllium analysis:

NIOSH Method 7303 : This procedure, developed by the National Institute for Occupational Safety and Health, uses a hot block digestion with a mixture of hydrochloric acid (HCl) and nitric acid (HNO₃). It has been investigated and found to be fully valid for the analysis of elemental beryllium and beryllium sulfate tetrahydrate. astm.org

Microwave Digestion : For more refractory forms of beryllium, such as ceramic-grade BeO, more aggressive digestion is required. Microwave-assisted digestion using concentrated nitric acid in high-temperature closed vessels has proven effective. osha.gov This approach is often preferred as a nitric acid matrix is ideal for ICP analysis. osha.gov

Mixed-Acid Digestion : Various combinations of strong acids are used to ensure complete dissolution of all beryllium species in a sample. Mixtures can include sulfuric acid (H₂SO₄) with hydrogen peroxide (H₂O₂) or combinations of nitric, hydrochloric, and hydrofluoric (HF) acids, often with heating. rsc.orgunc.edueichrom.com The choice of method depends on the sample matrix; for instance, a mixture containing HF is particularly effective for digesting silicate (B1173343) materials. unc.edu

Table 1: Selected Digestion Methods for Beryllium Analysis

MethodReagentsApplication NotesReference
NIOSH 7303Hydrochloric Acid (HCl), Nitric Acid (HNO₃)Validated for elemental beryllium and this compound. Uses hot block digestion. astm.org
OSHA Method ID-221Nitric Acid (HNO₃)Utilizes microwave digestion to reach high temperatures, effective for digesting beryllium oxide. osha.gov
HF MethodHydrochloric Acid (HCl), Nitric Acid (HNO₃), Hydrofluoric Acid (HF)Effective for digesting highly insoluble, refractory BeO, particularly in silicate matrices. unc.edu
Sulfuric Acid DigestionSulfuric Acid (H₂SO₄), Hydrogen Peroxide (H₂O₂)Used for digesting various metals, including beryllium, in air filter samples. rsc.orgeichrom.com

ICP-AES analysis, while robust, is susceptible to interferences that can compromise the accuracy of results, particularly in complex matrices. rsc.orgdrawellanalytical.com These interferences are broadly categorized as spectral and non-spectral (matrix) effects.

Spectral Interferences : These occur when emission lines from other elements in the sample overlap with the analytical wavelength of beryllium. drawellanalytical.com Numerous elements, including uranium, thorium, niobium, vanadium, molybdenum, iron, and chromium, have been identified as potential spectral interferences in beryllium analysis. eichrom.comnih.gov

Several strategies have been developed to mitigate these interferences:

Chemical Separation : A highly effective approach for removing interfering elements prior to analysis involves ion exchange or extraction chromatography. eichrom.comnih.gov For example, a stacked column of Diphonix® and TEVA® resins can effectively remove uranium, plutonium, thorium, and other common interferences, allowing for accurate low-level beryllium measurement. nih.gov

Matrix Matching : This strategy involves preparing calibration standards in a solution that closely mimics the matrix of the samples. rsc.orgd-nb.info This ensures that both standards and samples are affected by matrix effects to the same degree, canceling out the interference. However, this can be difficult if the sample composition is unknown or highly variable. d-nb.info

Internal Standardization : An internal standard, an element not present in the original sample, is added in a known concentration to all samples, standards, and blanks. researchgate.net Any signal fluctuation caused by matrix effects will affect the analyte and the internal standard similarly. By measuring the ratio of the analyte signal to the internal standard signal, these fluctuations can be corrected. Yttrium and bismuth are examples of elements used as internal standards. researchgate.net

Method of Standard Additions : This technique can be used to check for and correct matrix effects by spiking the sample with known amounts of the analyte. epa.gov

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Dehydration and Decomposition Studies

Thermal analysis techniques are indispensable for studying the physicochemical changes in a material as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for characterizing its dehydration and thermal decomposition processes. uctm.edu

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. researchgate.net For a hydrated salt like BeSO₄·4H₂O, TGA reveals a stepwise mass loss corresponding to the sequential removal of water molecules. uctm.edu

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. This technique reveals endothermic (heat-absorbing) or exothermic (heat-releasing) transitions. For this compound, dehydration is an endothermic process, and DSC curves show distinct peaks corresponding to the energy absorbed to drive off the water molecules. uctm.edu

Studies using TGA and DSC have elucidated the thermal behavior of this compound:

Dehydration Start : The thermal dehydration process begins at approximately 50°C. uctm.edu

Formation of Dihydrate : The tetrahydrate first loses two molecules of water to form beryllium sulfate dihydrate (BeSO₄·2H₂O). This transition occurs at temperatures around 110-116°C. uctm.educhemlin.org

Formation of Monohydrate : Upon further heating, the dihydrate loses another water molecule to become beryllium sulfate monohydrate (BeSO₄·H₂O) at temperatures starting around 158°C. chemlin.org

Formation of Anhydrous Salt : Complete dehydration to form anhydrous beryllium sulfate (BeSO₄) is achieved at approximately 400°C. chemlin.orgnih.gov

Decomposition : The anhydrous beryllium sulfate is stable up to around 500-600°C. Above this temperature, it decomposes into solid beryllium oxide (BeO) and sulfur trioxide (SO₃) gas. nih.gov

Table 3: Thermal Transitions of this compound

TransitionProcessApproximate Temperature Range (°C)TechniqueReference
BeSO₄·4H₂O → BeSO₄·2H₂OLoss of 2 water molecules~110 - 116DSC, TG uctm.educhemlin.org
BeSO₄·2H₂O → BeSO₄·H₂OLoss of 1 water moleculeBegins ~158TG chemlin.org
BeSO₄·H₂O → BeSO₄Loss of final water moleculeCompleted by 400TGA nih.gov
BeSO₄ → BeO + SO₃Decomposition> 500 - 600TGA nih.gov

X-ray Powder Diffraction for Phase Identification and Unit Cell Parameter Refinement

X-ray Powder Diffraction (XRPD) is a fundamental analytical technique for the characterization of crystalline solids. It operates on the principle of observing the constructive interference (diffraction) of X-rays scattered by the ordered atomic planes within a crystal lattice. The resulting diffraction pattern, a plot of X-ray intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase, allowing for its unambiguous identification. malvernpanalytical.com This method is crucial for confirming the synthesis of a desired material, identifying unknown crystalline substances, and determining the phase purity of a sample. malvernpanalytical.com

For this compound, XRPD is instrumental in verifying its phase identity and distinguishing it from other hydrates (such as the dihydrate or anhydrous form) or related compounds. bac-lac.gc.cauctm.edu The technique confirms the presence of the specific crystal structure of the tetrahydrate, which consists of isolated tetrahedral [Be(H₂O)₄]²⁺ cations and sulfate (SO₄²⁻) anions linked by hydrogen bonds. wikipedia.org

Beyond simple identification, XRPD data allows for the precise determination and refinement of the unit cell parameters. The unit cell is the smallest repeating unit of a crystal lattice, and its dimensions (the lengths of the axes a, b, c and the angles between them α, β, γ) are characteristic of the compound. By analyzing the angular positions of the diffraction peaks, these parameters can be calculated and refined using computational methods.

Crystallographic Data and Unit Cell Parameters

Detailed crystallographic studies, including single-crystal X-ray and neutron diffraction, have established that this compound crystallizes in the tetragonal system. uctm.edunih.gov This crystal system is characterized by two equal-length axes (a = b) that are perpendicular to each other and to a third axis (c) of a different length (α = β = γ = 90°).

The specific space group identified for this compound is I-4c2 (No. 120) or, in different notation, I 4/m c m (No. 140). uctm.edunih.gov Research has provided refined unit cell parameters for this compound.

Interactive Table: Unit Cell Parameters for this compound

ParameterValueSource
Crystal SystemTetragonal nih.gov
Space GroupI-4c2 (No. 120) / I 4/m c m (No. 140) uctm.edunih.gov
a8.02 Å nih.gov
b8.02 Å nih.gov
c10.75 Å nih.gov
α90° nih.gov
β90° nih.gov
γ90° nih.gov

Note: Data sourced from crystallographic studies. The space group notations I-4c2 and I 4/m c m describe the symmetry elements of the crystal structure.

Detailed Research Findings

Research has utilized XRPD not only for initial identification but also to study the structural details and behavior of this compound under different conditions. For instance, the structure is known to be closely related to that of beryllium selenate (B1209512) tetrahydrate (BeSeO₄·4H₂O), which crystallizes in a pseudo-tetragonal orthorhombic cell. uctm.edu Comparative studies of these isostructural compounds provide insights into how the substitution of sulfur with selenium affects the crystal lattice.

Furthermore, diffraction studies are essential for monitoring the transformations between different hydrated forms. For example, the dehydration of this compound to the dihydrate and subsequently to the anhydrous salt at elevated temperatures can be tracked by observing the changes in the XRPD patterns, as each phase possesses a distinct crystal structure and unit cell. uctm.eduwikipedia.org The anhydrous form, for instance, has a structure with alternating, tetrahedrally coordinated beryllium and sulfur atoms. wikipedia.org

Advanced refinement of diffraction data, sometimes in combination with neutron diffraction, has provided detailed information on bond lengths and the nature of the hydrogen bonding network within the crystal. researchgate.net Studies have confirmed the existence of the [Be(H₂O)₄]²⁺ cation, where the beryllium ion is tetrahedrally coordinated to four water molecules. wikipedia.org The refinement of atomic positions from diffraction data allows for the precise calculation of interatomic distances, such as the Be-O bond length, which is reported to be approximately 1.56 pm in the anhydrous state. wikipedia.org

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Routes and Crystal Growth Methodologies

The conventional method for preparing beryllium sulfate (B86663) tetrahydrate involves the reaction of beryllium oxide or hydroxide (B78521) with sulfuric acid, followed by crystallization from the aqueous solution. nih.govwikipedia.org While effective, this process offers limited control over crystal size, morphology, and purity. Future research will likely focus on developing more sophisticated synthetic routes and crystal growth methodologies to address these limitations.

Advanced techniques such as hydrothermal and solvothermal synthesis could offer pathways to produce beryllium sulfate tetrahydrate crystals with well-defined characteristics. These methods, which involve crystallization from a heated and pressurized solution, can allow for precise control over nucleation and growth kinetics. The solubility in the three-component BeSO₄ - H₂SO₄ - H₂O system has been studied at various temperatures, providing a foundation for developing these more advanced crystallization techniques. uctm.edu

Furthermore, the exploration of templating agents and additives during crystallization could lead to the formation of novel crystal habits and the stabilization of different hydrate (B1144303) forms. Understanding the role of defect structures in single crystals is also a burgeoning area of research, as it can significantly influence the material's properties. While still in its early stages, "defect structure design" holds promise for tailoring the characteristics of beryllium-based materials for specific applications.

Deeper Understanding of Aqueous Speciation under Extreme Conditions

The behavior of beryllium sulfate in aqueous solutions is complex, with the tetra-aqua beryllium(II) ion, [Be(H₂O)₄]²⁺, being a key species. wikipedia.org However, our understanding of its speciation under extreme conditions, such as high temperatures and pressures, remains limited. Such conditions are relevant to various industrial processes and geochemical environments.

Future research will necessitate the use of advanced experimental setups, such as high-pressure, high-temperature (HP/HT) apparatus, to study the solubility and speciation of beryllium sulfate. nih.govnih.gov Studies on other sulfate compounds, such as barium sulfate, have demonstrated the feasibility of such investigations, showing that solubility can be influenced by both temperature and pressure. nih.govnih.gov

By analogy with studies on other metal-sulfate systems under hydrothermal conditions, it is expected that increasing temperature will favor the formation of beryllium sulfato complexes. researchgate.net This is due to the entropically driven nature of such complexation reactions. nih.gov Investigating these phenomena in beryllium sulfate solutions will provide crucial data for refining thermodynamic models of its behavior in diverse and extreme environments.

Advanced In Situ Spectroscopic Studies for Reaction Mechanism Elucidation

Elucidating the reaction mechanisms involving this compound at a molecular level is crucial for controlling its synthesis and predicting its behavior. Advanced in situ spectroscopic techniques are powerful tools for achieving this goal by allowing researchers to probe reactions as they occur. nih.gov

Techniques such as in situ Raman and infrared (IR) spectroscopy can provide real-time information on the vibrational modes of the sulfate and aqua ligands, offering insights into coordination changes and complex formation. uctm.edu For instance, in aqueous solutions of beryllium sulfate, the sulfate vibrational modes are perturbed, suggesting the existence of sulfato complexes. wikipedia.org

Furthermore, in situ X-ray absorption spectroscopy (XAS), particularly Extended X-ray Absorption Fine Structure (EXAFS), can provide detailed information about the local coordination environment of the beryllium ion. Studies on other metal ions in hydrothermal fluids have successfully used in situ EXAFS to characterize changes in coordination number and ligand identity with increasing temperature. researchgate.net Applying these techniques to beryllium sulfate systems will be instrumental in unraveling complex reaction pathways.

Development of Beryllium-Free Alternatives for Specific High-Performance Applications

The unique properties of beryllium and its compounds, such as high strength-to-weight ratio and excellent thermal stability, have led to their use in various high-performance applications. However, the toxicity of beryllium has driven a significant research effort to develop safer, beryllium-free alternatives.

A variety of beryllium-free alloys are being developed and investigated for applications where beryllium-copper alloys have traditionally been used. These alternatives aim to replicate the desirable mechanical and thermal properties of beryllium-containing materials without the associated health risks. The development of these new materials often involves complex compositions and proprietary manufacturing processes to achieve the desired balance of properties.

Computational Predictions and Design of Novel Beryllium-Containing Materials with Tailored Properties

Computational modeling and simulation are becoming increasingly indispensable tools in materials science for predicting the properties of existing materials and designing new ones with tailored functionalities. Ab initio calculations, based on first-principles quantum mechanics, can provide fundamental insights into the electronic structure, bonding, and physical properties of beryllium-containing materials. aps.orgnih.govaps.orgresearchgate.net

These computational approaches can be used to study the properties of this compound and other beryllium compounds, complementing experimental investigations. For example, molecular dynamics simulations can be employed to study the behavior of beryllium thin films and the influence of various parameters on their growth. aip.org

Furthermore, computational methods are being used to develop multiphase equations of state for beryllium, which are crucial for modeling its behavior under extreme conditions of temperature and pressure. acs.org By integrating computational predictions with experimental data, researchers can accelerate the discovery and design of novel beryllium-containing materials with optimized properties for specific applications, such as in Cu-Al-Ni-Be shape memory alloys. mdpi.com The investigation of thermoplastic beryllium oxide slurries through computational fluid dynamics is another example of how modeling can aid in optimizing manufacturing processes. mdpi.com

Q & A

Q. What are the established methods for synthesizing and purifying beryllium sulfate tetrahydrate for laboratory use?

this compound is typically synthesized by reacting beryllium hydroxide with sulfuric acid, followed by fractional crystallization to obtain high-purity crystals. The tetrahydrate form crystallizes preferentially under controlled temperature and pH conditions . Key steps include:

  • Ensuring stoichiometric ratios to avoid impurities.
  • Monitoring crystallization kinetics to optimize yield and purity.
  • Implementing rigorous filtration and drying protocols to prevent hydration state changes.

Q. How do the physical and chemical properties of this compound influence its experimental applications?

The compound’s solubility in water (37.6 g/100 mL at 25°C) and thermal stability (melting at 270°C) are critical for solution-phase studies . Its tetrahedral crystal structure, confirmed via neutron diffraction and X-ray studies, affects reactivity in coordination chemistry . Researchers must account for its hygroscopicity and potential dehydration during storage or heating.

Q. What are the primary mechanisms of this compound toxicity in mammalian systems?

Beryllium ions (Be²⁺) disrupt cellular processes by substituting for magnesium in enzymes, impairing ATP-dependent pathways. Chronic exposure induces beryllium sensitization, leading to CD4+ T-cell proliferation and granuloma formation in lungs. Key methodologies for assessing toxicity include:

  • Lymphocyte proliferation assays (e.g., beryllium-stimulated PBMC cultures) .
  • Histopathological evaluation of lung tissue in rodent models .
  • Dose-response studies to establish NOAEL/LOAEL thresholds (e.g., 0.034 mg Be/kg/day in rats) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Use HEPA-filtered ventilation and negative-pressure enclosures to prevent inhalation .
  • Employ wet methods or vacuum systems with HEPA filters for spill cleanup to avoid aerosolization .
  • Monitor airborne beryllium levels via OSHA-compliant sampling (action limit: 0.2 µg/m³ over 8 hours) .

Advanced Research Questions

Q. How do conflicting results in carcinogenicity studies of this compound inform experimental design?

Discrepancies arise from species-specific responses and exposure routes. For example:

  • Rats exposed to 0.034 mg Be/m³ via inhalation developed lung adenocarcinomas (100% incidence), while oral studies in dogs showed no neoplasms .
  • Methodological recommendations:
  • Use multiple species (e.g., rodents, primates) to assess interspecies variability.
  • Incorporate longitudinal histopathology and molecular markers (e.g., TNF-α, CD95) to track early carcinogenic signals .

Q. How can researchers resolve contradictions in immune response data across this compound exposure studies?

Inconsistent lymphocyte proliferation results (e.g., delayed hypersensitivity in humans vs. acute responses in mice) may stem from:

  • Variability in exposure duration and dose (e.g., 3.4 µg/m³ vs. 112.3 µg/m³ in occupational settings) .
  • Genetic differences in MHC class II alleles (e.g., HLA-DPβ1-Glu69 polymorphism). Solutions include:
  • Standardizing challenge protocols (e.g., 7-day observation periods for delayed reactions) .
  • Integrating epigenetic analyses (e.g., DNA methylation in T-cells) to identify susceptibility factors.

Q. What challenges arise in spectroscopic characterization of this compound, and how can they be mitigated?

Raman and infrared spectroscopy face interference from hydration shells and Be-O vibrational modes. Key findings:

  • Be²⁺ in solution forms [Be(H₂O)₄]²⁺ complexes, complicating peak assignment .
  • Synchrotron-based XAS can differentiate Be speciation in biological matrices . Best practices:
  • Use deuterated solvents to minimize water-related spectral noise.
  • Combine computational modeling (DFT) with experimental data to validate coordination geometries .

Q. How should researchers address inconsistencies in genotoxicity data for soluble beryllium compounds?

While this compound shows mutagenicity in Bacillus subtilis, negative results in Salmonella assays highlight assay-specific limitations . Recommendations:

  • Employ mammalian cell lines (e.g., CHO cells) with comet assays to detect DNA strand breaks.
  • Investigate oxidative stress pathways (e.g., 8-OHdG formation) as alternative genotoxicity endpoints.

Methodological Recommendations

  • For immunological studies: Combine in vitro lymphocyte proliferation tests with in vivo challenge models (e.g., murine ear swelling assays) .
  • For structural analysis: Prioritize single-crystal XRD or neutron diffraction to resolve hydrogen bonding networks .
  • For risk assessment: Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies toxicity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Beryllium sulfate tetrahydrate
Reactant of Route 2
Beryllium sulfate tetrahydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.